![molecular formula C20H11IN2 B14236537 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline CAS No. 369390-78-3](/img/structure/B14236537.png)
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is a complex organic compound that features an iodophenyl group attached to an ethynyl linkage, which is further connected to a 1,10-phenanthroline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira coupling, to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce complex polycyclic structures.
Aplicaciones Científicas De Investigación
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline involves its ability to interact with various molecular targets. The phenanthroline moiety can chelate metal ions, forming stable complexes that can influence biochemical pathways. Additionally, the ethynyl linkage and iodophenyl group can participate in various chemical interactions, modulating the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: Shares the iodophenyl and ethynyl groups but lacks the phenanthroline moiety.
(4-Bromophenylethynyl)trimethylsilane: Similar structure with a bromine atom instead of iodine.
(4-Methoxyphenylethynyl)trimethylsilane: Contains a methoxy group instead of iodine.
Uniqueness
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is unique due to the presence of the phenanthroline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in coordination chemistry and as a precursor for synthesizing complex organic structures.
Propiedades
Número CAS |
369390-78-3 |
|---|---|
Fórmula molecular |
C20H11IN2 |
Peso molecular |
406.2 g/mol |
Nombre IUPAC |
3-[2-(4-iodophenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C20H11IN2/c21-18-9-5-14(6-10-18)3-4-15-12-17-8-7-16-2-1-11-22-19(16)20(17)23-13-15/h1-2,5-13H |
Clave InChI |
FHDVKUOSACEWKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC=C(C=C3C=C2)C#CC4=CC=C(C=C4)I)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
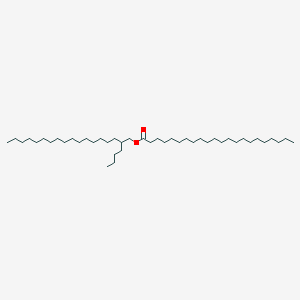
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
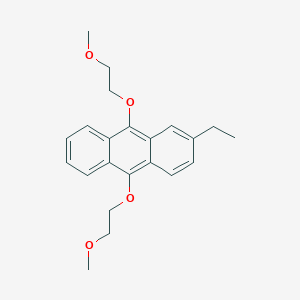
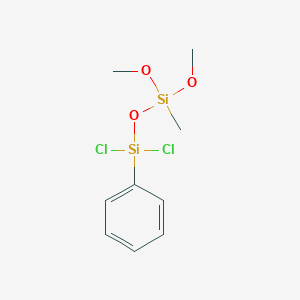

![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
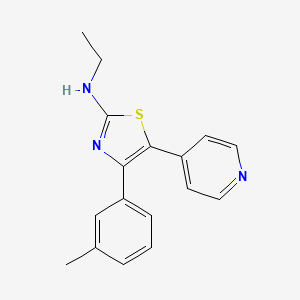
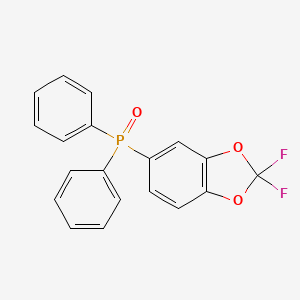
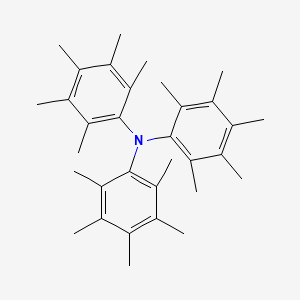
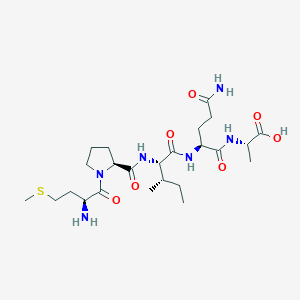
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
